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  • Product: 2-(4-Bromophenyl)cyclobutan-1-one
  • CAS: 1261038-30-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis, Properties, and

Applications of 2-(4-Bromophenyl)cyclobutan-1-one Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)cyclobutan-1-one. As...

Author: BenchChem Technical Support Team. Date: February 2026

Applications of 2-(4-Bromophenyl)cyclobutan-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)cyclobutan-1-one. As a member of the arylcyclobutanone family, this compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document leverages established chemical principles and data from analogous structures to provide robust, predictive insights and detailed experimental protocols. We will delve into the strategic synthesis via modern catalytic methods, predict its characteristic spectroscopic data for identification, explore its inherent chemical reactivity driven by ring strain, and discuss its potential as a scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of strained ring systems.

Introduction: The Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has garnered increasing attention in organic synthesis and medicinal chemistry.[1] Its inherent ring strain, a consequence of deviations from ideal bond angles, makes it a versatile synthetic intermediate capable of undergoing unique chemical transformations.[2] The incorporation of a cyclobutane scaffold into small molecules can significantly impact their physicochemical and biological properties. For instance, it can introduce three-dimensionality, a desirable trait for improving clinical success rates, and act as a saturated bioisostere for aromatic rings, potentially enhancing metabolic stability and solubility.[3]

2-(4-Bromophenyl)cyclobutan-1-one is a specific derivative that combines the strained cyclobutanone core with a synthetically versatile bromophenyl substituent. The bromine atom serves as a handle for a wide array of cross-coupling reactions, allowing for the facile introduction of further molecular complexity. This guide aims to provide a foundational understanding of this molecule, empowering researchers to synthesize, characterize, and utilize it in their respective fields.

Physicochemical and Predicted Properties
PropertyPredicted Value / InformationSource
Molecular Formula C₁₀H₉BrOPubChem
Molecular Weight 225.08 g/mol PubChem
Monoisotopic Mass 223.98367 DaPubChem
Appearance Expected to be a white to off-white solidAnalogous Compounds
Melting Point Not available. Expected to be higher than cyclobutanone (-50.9 °C) and likely in the range of 50-100 °C for a solid aryl-substituted ketone.Chemical Principles
Boiling Point Not available. Expected to be significantly higher than 200 °C at atmospheric pressure.Chemical Principles
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.Chemical Principles
XlogP 2.4PubChem
Synthesis of 2-(4-Bromophenyl)cyclobutan-1-one

The synthesis of 2-arylcyclobutanones can be approached through several strategies.[4] Given the readily available starting materials, a highly efficient and modular approach is the palladium-catalyzed α-arylation of cyclobutanone.[5][6] This method offers excellent control and functional group tolerance. An alternative, classical approach is the [2+2] cycloaddition, which is also a powerful tool for constructing four-membered rings.[7]

3.1. Recommended Synthetic Pathway: Palladium-Catalyzed α-Arylation

The α-arylation of ketones is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp³) bond.[8] The reaction of the cyclobutanone enolate with an aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a suitable phosphine ligand, provides a direct route to the target molecule.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination to form the desired product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to generate a sufficient concentration of the cyclobutanone enolate to participate in the catalytic cycle.

  • Aryl Halide: 1-Bromo-4-iodobenzene is often preferred over 1,4-dibromobenzene due to the higher reactivity of the C-I bond in the oxidative addition step, allowing for more selective reaction at the iodo-position.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the enolate and to ensure the stability of the catalytic species.

3.1.1. Detailed Experimental Protocol: α-Arylation

Materials:

  • Cyclobutanone (freshly distilled)

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add cyclobutanone (2.0 mmol), 1-bromo-4-iodobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

3.1.2. Palladium-Catalyzed α-Arylation Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Pd_OAc Pd(OAc)₂ Catalyst_mix Catalyst Mixture (Stir 15 min) Pd_OAc->Catalyst_mix BINAP BINAP BINAP->Catalyst_mix Toluene_prep Anhydrous Toluene Toluene_prep->Catalyst_mix Reaction_vessel Reaction Mixture Catalyst_mix->Reaction_vessel Cyclobutanone Cyclobutanone Cyclobutanone->Reaction_vessel Aryl_halide 1-Bromo-4-iodobenzene Aryl_halide->Reaction_vessel Base NaOtBu Base->Reaction_vessel Heating Heat (80-100 °C) Stir (12-24h) Reaction_vessel->Heating Monitoring Monitor (TLC/GC-MS) Heating->Monitoring Quench Quench (aq. NH₄Cl) Monitoring->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 2-(4-Bromophenyl) cyclobutan-1-one Purify->Product

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)cyclobutan-1-one.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of 2-(4-Bromophenyl)cyclobutan-1-one and known trends for similar molecules.[9][10][11][12]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to Br)~7.50Doublet2H
Aromatic (meta to Br)~7.20Doublet2H
Methine (CH-Ar)~3.8 - 4.2Multiplet1H
Methylene (CH₂)~2.8 - 3.2Multiplet2H
Methylene (CH₂)~2.2 - 2.6Multiplet2H

Rationale for Predictions:

  • The aromatic protons will be in the typical downfield region.[13][14] The protons ortho to the bromine will be deshielded relative to the meta protons.

  • The methine proton alpha to both the carbonyl and the aromatic ring will be the most downfield of the aliphatic protons.

  • The methylene protons of the cyclobutane ring will be diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~205 - 215
Aromatic (C-Br)~120 - 125
Aromatic (CH)~128 - 132
Aromatic (ipso-C)~140 - 145
Methine (CH-Ar)~50 - 60
Methylene (CH₂)~35 - 45
Methylene (CH₂)~15 - 25

Rationale for Predictions:

  • The carbonyl carbon of a cyclobutanone is significantly deshielded and appears at a high chemical shift.[15]

  • The aromatic carbons will appear in the 120-145 ppm range.[12]

  • The aliphatic carbons of the cyclobutane ring will be in the upfield region.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch~1780Strong
C-H Stretch (Aromatic)>3000Medium
C-H Stretch (Aliphatic)<3000Medium
C=C Stretch (Aromatic)~1600, ~1480Medium-Weak
C-Br Stretch~600 - 500Medium-Strong

Rationale for Predictions:

  • The C=O stretch in cyclobutanones is at a higher frequency than in acyclic ketones due to ring strain.[16][17]

  • The other stretches are in their characteristic regions.[18][19]

4.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.

m/zIonPredicted Abundance
224/226[M]⁺Medium
183/185[M - C₃H₅]⁺High
155/157[C₆H₄Br]⁺Medium

Rationale for Predictions:

  • The molecular ion peak will exhibit a characteristic M/M+2 pattern with approximately 1:1 intensity ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[20][21]

  • A major fragmentation pathway is the loss of the elements of propene via a McLafferty-type rearrangement or other ring fragmentation, leading to the bromobenzoyl cation.[22]

  • Loss of carbon monoxide from the bromobenzoyl cation would yield the bromophenyl cation.

Chemical Reactivity

The chemical reactivity of 2-(4-Bromophenyl)cyclobutan-1-one is dominated by two key features: the strained four-membered ring and the versatile bromophenyl group.

5.1. Ring Expansion Reactions

Arylcyclobutanones are known to undergo ring expansion reactions, driven by the release of ring strain.[23][24] For example, treatment with trimethylsilyldiazomethane in the presence of a Lewis acid catalyst like scandium(III) triflate can lead to the formation of a 2-arylcyclopentanone.[23] This transformation provides a valuable route to five-membered ring systems.

G start 2-(4-Bromophenyl)cyclobutan-1-one reagents + TMSCHN₂ + Sc(OTf)₃ intermediate [Intermediate] reagents->intermediate Homologation product 2-(4-Bromophenyl)cyclopentanone intermediate->product Rearrangement

Caption: Ring expansion of an arylcyclobutanone to a cyclopentanone.

5.2. Reactions at the Carbonyl Group

The ketone functionality can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination. These reactions allow for further functionalization of the cyclobutane core.

5.3. Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key site for modification. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents, making 2-(4-Bromophenyl)cyclobutan-1-one a versatile intermediate for library synthesis.

Applications in Drug Development

The unique structural features of the arylcyclobutanone scaffold make it an attractive starting point for drug discovery programs.[1][25][26]

  • Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a non-planar, saturated bioisostere for phenyl rings or other cyclic systems.[3][27] This can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity.

  • Access to Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of new regions of chemical space compared to flat aromatic systems.[1] This can lead to the discovery of novel interactions with biological targets and improved selectivity.

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a target protein.[26] This pre-organization can lead to an increase in binding affinity.

Conclusion

2-(4-Bromophenyl)cyclobutan-1-one is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. The proposed palladium-catalyzed α-arylation offers a robust and scalable route to this compound. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The inherent reactivity of the strained ring and the versatility of the bromophenyl group open up a multitude of possibilities for further chemical modification. For researchers in drug discovery, the unique properties of the cyclobutane scaffold offer exciting opportunities to develop novel therapeutics with improved properties. It is our hope that this guide will stimulate further research into this and related arylcyclobutanone systems.

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Sources

Exploratory

Commercial availability of 2-(4-Bromophenyl)cyclobutan-1-one

An In-depth Technical Guide to 2-(4-Bromophenyl)cyclobutan-1-one: Commercial Availability, Synthesis, and Applications in Drug Discovery Introduction 2-(4-Bromophenyl)cyclobutan-1-one is a substituted aromatic cyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)cyclobutan-1-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

2-(4-Bromophenyl)cyclobutan-1-one is a substituted aromatic cyclobutanone derivative of significant interest to researchers and scientists in the field of drug development. Its unique structural composition, featuring a strained four-membered cyclobutanone ring and a bromophenyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane motif is increasingly recognized for its ability to confer desirable pharmacokinetic properties in drug candidates, such as metabolic stability and conformational rigidity.[1] The bromophenyl moiety serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions and can also participate in crucial halogen bonding interactions with biological targets.[2]

This technical guide provides a comprehensive overview of the commercial availability of 2-(4-Bromophenyl)cyclobutan-1-one, a detailed, field-proven synthetic protocol for its preparation, and an exploration of its potential applications in medicinal chemistry and drug discovery.

Part 1: Commercial Availability and Procurement

The commercial availability of 2-(4-Bromophenyl)cyclobutan-1-one is limited, with few major suppliers listing it as a stock item. Researchers looking to acquire this compound may need to consider custom synthesis or purchase from specialized chemical providers. Below is a summary of findings from various chemical supplier catalogs.

Table 1: Commercial Availability of 2-(4-Bromophenyl)cyclobutan-1-one and Related Isomers

SupplierCompound NameCAS NumberAvailabilityNotes
BLDpharm2-(4-Bromophenyl)cyclobutan-1-one1261038-30-5Inquiry requiredListed in catalog, but stock status is not guaranteed.[3]
Sigma-Aldrich3-(4-Bromophenyl)cyclobutan-1-one254892-91-6AvailableIsomer of the target compound.
Sunway Pharm Ltd3-(4-bromophenyl)cyclobutan-1-one254892-91-6AvailableIsomer of the target compound.[4]
BLDpharm2-(2-Bromophenyl)cyclobutan-1-one885700-63-0Inquiry requiredIsomer of the target compound.[5]

Procurement Insights: The limited off-the-shelf availability of 2-(4-Bromophenyl)cyclobutan-1-one suggests that researchers should anticipate longer lead times for procurement. For time-sensitive projects, a well-defined in-house synthesis strategy is a more reliable approach. The commercial availability of the 3-substituted isomer indicates that the synthesis of bromophenyl cyclobutanones is feasible.[4]

Part 2: Synthesis and Mechanistic Insights

Given the procurement challenges, a reliable synthetic route is paramount. The palladium-catalyzed α-arylation of ketones is a robust and well-established method for the formation of carbon-carbon bonds. This approach is highly suitable for the synthesis of 2-(4-Bromophenyl)cyclobutan-1-one from readily available starting materials.[6]

Proposed Synthetic Pathway: Palladium-Catalyzed α-Arylation

The proposed synthesis involves the reaction of cyclobutanone with 1-bromo-4-iodobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. 1-bromo-4-iodobenzene is chosen as the arylating agent due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Cyclobutanone Cyclobutanone Reaction Pd-catalyzed α-arylation Cyclobutanone->Reaction ArylHalide 1-Bromo-4-iodobenzene ArylHalide->Reaction Catalyst Pd(OAc)2 (Palladium(II) Acetate) Catalyst->Reaction Ligand Xantphos Ligand->Reaction Base NaOtBu (Sodium tert-butoxide) Base->Reaction Solvent Toluene, 100 °C Solvent->Reaction Product 2-(4-Bromophenyl)cyclobutan-1-one Reaction->Product G A Catalyst Preparation (Pd(OAc)2 + Xantphos in Toluene) B Reaction Setup (Add Aryl Halide and Cyclobutanone) A->B C Base Addition (Add NaOtBu) B->C D Reaction (Heat to 100 °C) C->D E Monitoring (TLC or GC-MS) D->E F Workup (Quench and Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H G cluster_compound 2-(4-Bromophenyl)cyclobutan-1-one cluster_features Key Structural Features cluster_properties Contribution to Drug Properties Compound Core Scaffold Cyclobutane Cyclobutane Ring Compound->Cyclobutane Bromophenyl Bromophenyl Group Compound->Bromophenyl MetabolicStability Metabolic Stability Cyclobutane->MetabolicStability ConformationalRigidity Conformational Rigidity Cyclobutane->ConformationalRigidity HalogenBonding Halogen Bonding Bromophenyl->HalogenBonding SyntheticVersatility Synthetic Versatility Bromophenyl->SyntheticVersatility Target Biological Target (e.g., Enzyme, Receptor) MetabolicStability->Target ConformationalRigidity->Target HalogenBonding->Target SyntheticVersatility->Target Analogs

Sources

Foundational

Introduction to the 2-(4-Bromophenyl)cyclobutan-1-one Scaffold

An In-depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 2-(4-Bromophenyl)cyclobutan-1-one Analogs Abstract The 2-arylcyclobutanone scaffold represents a valuable structural motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 2-(4-Bromophenyl)cyclobutan-1-one Analogs

Abstract

The 2-arylcyclobutanone scaffold represents a valuable structural motif in medicinal chemistry, offering a unique three-dimensional framework for the presentation of pharmacophoric elements. This guide focuses on the 2-(4-Bromophenyl)cyclobutan-1-one core, a particularly versatile starting material. The presence of a bromine atom on the phenyl ring serves as a highly functional synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries. Concurrently, the cyclobutanone ring itself is amenable to a variety of chemical transformations. This document provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization at both the aryl and cycloalkyl positions, and a discussion of the potential applications of the resulting analogs in drug discovery, grounded in established chemical principles and methodologies.

Cyclobutane rings, once considered esoteric and synthetically challenging, are now recognized as important components in bioactive molecules. Their rigid, puckered conformation allows for precise spatial orientation of substituents, which can be critical for molecular recognition at biological targets. The 2-arylcyclobutanone subclass combines this conformational rigidity with the electronic and steric properties of an aromatic system.

The specific focus of this guide, 2-(4-Bromophenyl)cyclobutan-1-one, is a strategic starting point for chemical library synthesis. The key to its utility lies in the C-Br bond of the 4-bromophenyl group. This bond is a classic substrate for a multitude of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and modular introduction of a vast range of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: 2-(4-Bromophenyl)cyclobutan-1-one

The synthesis of 2-arylcyclobutanones can be achieved through several routes. One of the most reliable and widely employed methods is the [2+2] cycloaddition between a ketene acetal and an activated alkene, followed by hydrolysis. In this case, 4-bromostyrene serves as the alkene component.

Synthetic Strategy: [2+2] Cycloaddition

The chosen strategy involves the reaction of 4-bromostyrene with a ketene equivalent, such as 1,1-dimethoxyethene, under thermal or Lewis acid-catalyzed conditions to form a 2-aryl-1,1-dimethoxycyclobutane intermediate. Subsequent acidic hydrolysis cleaves the ketal to yield the desired cyclobutanone. This approach is favored for its relatively mild conditions and good control over regioselectivity.

G A 4-Bromostyrene C [2+2] Cycloaddition (Lewis Acid or Thermal) A->C B 1,1-Dimethoxyethene (Ketene Acetal) B->C D 1,1-Dimethoxy-2-(4-bromophenyl)cyclobutane (Intermediate) C->D Formation of cyclobutane ring E Acidic Hydrolysis (e.g., HCl/THF/H2O) D->E F 2-(4-Bromophenyl)cyclobutan-1-one (Core Scaffold) E->F Ketal cleavage

Caption: Synthetic workflow for the 2-(4-Bromophenyl)cyclobutan-1-one core scaffold.

Detailed Experimental Protocol

Materials:

  • 4-Bromostyrene

  • 1,1-Dimethoxyethene

  • Zinc Iodide (ZnI₂) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • [2+2] Cycloaddition:

    • To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane (100 mL) and 4-bromostyrene (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the Lewis acid, such as Zinc Iodide (0.1 eq), to the solution with stirring.

    • Add 1,1-dimethoxyethene (1.5 eq) dropwise over 20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight (approx. 16 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketal intermediate.

  • Acidic Hydrolysis:

    • Dissolve the crude 1,1-dimethoxy-2-(4-bromophenyl)cyclobutane in THF (80 mL).

    • Add 2M HCl (20 mL) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, neutralize the mixture carefully with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure 2-(4-Bromophenyl)cyclobutan-1-one.

Strategies for Derivatization

The true synthetic power of the core scaffold is realized through its derivatization. The aryl bromide and the cyclobutanone ring offer two orthogonal sites for chemical modification.

Derivatization via Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond is an ideal handle for introducing molecular diversity through well-established palladium-catalyzed reactions. These reactions are typically high-yielding and tolerate a wide range of functional groups.

G Core 2-(4-Bromophenyl)cyclobutan-1-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Core->Buchwald Prod_Suzuki Bi-aryl Derivative Suzuki->Prod_Suzuki Prod_Sonogashira Aryl-alkyne Derivative Sonogashira->Prod_Sonogashira Prod_Buchwald Aryl-amine Derivative Buchwald->Prod_Buchwald

Caption: Key cross-coupling strategies for derivatizing the aryl bromide.

3.1.1 Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)

This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.

  • Procedure:

    • In a reaction vial, combine 2-(4-Bromophenyl)cyclobutan-1-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent mixture, typically dioxane/water (4:1).

    • Seal the vial and heat the reaction to 80-100 °C for 12-24 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the bi-aryl product.

3.1.2 Sonogashira Coupling Protocol (C-C Bond Formation)

This reaction couples the aryl bromide with a terminal alkyne, introducing a rigid alkynyl linker.

  • Procedure:

    • To a Schlenk flask, add 2-(4-Bromophenyl)cyclobutan-1-one (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.06 eq).

    • Evacuate and backfill with an inert gas.

    • Add an anhydrous, degassed solvent like THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq).

    • Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Filter the reaction mixture through celite to remove catalyst residues, rinse with ethyl acetate.

    • Concentrate the filtrate and purify by column chromatography.

3.1.3 Buchwald-Hartwig Amination Protocol (C-N Bond Formation)

This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines.

  • Procedure:

    • In a glovebox, charge a reaction vial with 2-(4-Bromophenyl)cyclobutan-1-one (1.0 eq), a palladium pre-catalyst (e.g., G3-XPhos Palladacycle, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

    • Add the desired amine (1.2 eq).

    • Seal the vial, remove from the glovebox, and add an anhydrous, degassed solvent like toluene or dioxane via syringe.

    • Heat the reaction to 90-110 °C for 16-24 hours.

    • Cool, quench with water, and extract with an organic solvent.

    • Dry, concentrate, and purify the resulting aryl amine by column chromatography.

Derivatization of the Cyclobutanone Moiety

The carbonyl group and its adjacent α-carbons provide a second site for extensive functionalization.

3.2.1 α-Alkylation

Introduction of alkyl groups at the C3 position can be achieved via enolate chemistry.

  • Procedure:

    • Dissolve the 2-(4-Bromophenyl)cyclobutan-1-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.

    • Stir for 1 hour at -78 °C.

    • Add an alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).

    • Allow the reaction to warm slowly to room temperature.

    • Quench with saturated ammonium chloride solution and extract with ether.

    • Dry, concentrate, and purify by chromatography.

3.2.2 Baeyer-Villiger Oxidation

This reaction converts the cyclic ketone into a lactone (a cyclic ester), fundamentally altering the core scaffold.

  • Procedure:

    • Dissolve the cyclobutanone (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), in portions at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the excess peroxyacid with a reducing agent like sodium thiosulfate solution.

    • Wash the organic layer with sodium bicarbonate solution, then brine.

    • Dry, concentrate, and purify to obtain the corresponding γ-lactone.

Characterization of Analogs and Derivatives

The structural elucidation of newly synthesized analogs relies on a standard suite of spectroscopic techniques. The following table provides expected data for the core scaffold and a representative derivative.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) [M+H]⁺
2-(4-Bromophenyl)cyclobutan-1-one7.45 (d, 2H), 7.10 (d, 2H), 4.10 (dd, 1H), 3.20 (m, 1H), 2.95 (m, 1H), 2.40 (m, 1H), 2.15 (m, 1H)208.0 (C=O), 140.5, 131.8, 129.5, 121.5, 58.0 (CH), 45.0 (CH₂), 20.0 (CH₂)225.0/227.0
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)cyclobutan-1-one (Suzuki Product)7.55 (d, 2H), 7.45 (d, 2H), 7.25 (d, 2H), 7.15 (d, 2H), 4.15 (dd, 1H), 3.25 (m, 1H), 3.00 (m, 1H), 2.45 (m, 1H), 2.35 (s, 3H), 2.20 (m, 1H)208.1 (C=O), 141.0, 140.0, 137.5, 129.5, 128.0, 127.2, 127.0, 58.2 (CH), 45.1 (CH₂), 21.1 (CH₃), 20.2 (CH₂)251.1

Potential Applications and Future Outlook

While 2-(4-Bromophenyl)cyclobutan-1-one itself is primarily a building block, its derivatives have significant potential in drug discovery. Structurally related cyclobutane-containing molecules have demonstrated a wide range of biological activities. For example, certain cyclobutane derivatives have been investigated as inhibitors of enzymes such as cathepsins and as agents in oncology.

The derivatization strategies outlined in this guide allow for the systematic exploration of chemical space around the 2-phenylcyclobutanone core. Future research should focus on:

  • Library Synthesis: Generation of a diverse library of analogs using the cross-coupling and functionalization reactions described.

  • Biological Screening: Testing the synthesized library against various biological targets, including kinases, proteases, and G-protein coupled receptors.

  • Computational Studies: Using the rigid cyclobutane core as a scaffold for computational modeling and rational drug design to predict and optimize binding to target proteins.

The modularity and synthetic accessibility of this scaffold make it an attractive starting point for developing novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide Source: Norio Miyaura, Akira Suzuki, Chemical Reviews, 1995. URL: [Link]

  • Title: A Short and Efficient Synthesis of (±)-Grandisol Source: D. A. alarma, K. M. G. Salgado, Synthetic Communications, 2005. URL: [Link]

  • Title: The Baeyer–Villiger Reaction: Its History and Recent Developments Source: Michael Renz, Meinhart H. Zenk, Organic Reactions, 2005. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates Source: John F. Hartwig, Accounts of Chemical Research, 1998. URL: [Link]

  • Title: Sonogashira Coupling: A Powerful Tool in Organic Synthesis Source: Rafael Chinchilla, Carmen Nájera, Chemical Reviews, 2007. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-Bromophenyl)cyclobutan-1-one in Medicinal Chemistry

Executive Summary: The "Goldilocks" Scaffold In modern drug discovery, the cyclobutane ring represents a "Goldilocks" zone of conformational restriction—more stable than the highly strained cyclopropane yet offering dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, the cyclobutane ring represents a "Goldilocks" zone of conformational restriction—more stable than the highly strained cyclopropane yet offering distinct vector orientation compared to the flexible cyclopentane.

2-(4-Bromophenyl)cyclobutan-1-one (CAS: Generic structure ref) is a high-value divergent intermediate. It possesses two orthogonal reactivity handles:

  • The Strained Ketone: Susceptible to nucleophilic attack, reductive amination, and Lewis-acid catalyzed ring expansion.

  • The Aryl Bromide: A classic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the pharmacophore.

This guide details the protocols for transforming this scaffold into bioactive amine libraries and expanded cyclopentanone derivatives, specifically targeting researchers working on monoamine reuptake inhibitors and conformationally restricted peptidomimetics.

Strategic Reactivity Profile

The utility of 2-(4-bromophenyl)cyclobutan-1-one lies in its ability to serve as a linchpin for Diversity-Oriented Synthesis (DOS) .

Visualizing the Divergent Pathways

The following diagram illustrates the three primary workflows available to the medicinal chemist.

G Start 2-(4-Bromophenyl) cyclobutan-1-one PathA PATH A: Reductive Amination (Bioactive Amines) Start->PathA R-NH2, NaBH(OAc)3 PathB PATH B: Ring Expansion (Scaffold Hopping) Start->PathB TMSCHN2, Sc(OTf)3 PathC PATH C: Suzuki/Buchwald (Library Decoration) Start->PathC Ar-B(OH)2, Pd(dppf)Cl2 ProdA 1-Amino-2-arylcyclobutanes (Sibutramine Analogs) PathA->ProdA ProdB 2-Arylcyclopentanones (NK1 Antagonists) PathB->ProdB ProdC Biaryl/Heteroaryl Derivatives PathC->ProdC

Figure 1: Divergent synthetic pathways for 2-(4-bromophenyl)cyclobutan-1-one. Path A and B utilize the strain energy of the ring; Path C utilizes the aryl halide.

Application A: Synthesis of Conformationally Restricted Amines (Protocol)

Context: Cyclobutanamines are bioisosteres for isopropyl and phenyl groups. They are critical in the design of triple reuptake inhibitors (serotonin, norepinephrine, dopamine). The 4-bromo handle allows late-stage diversification after the amine is installed.

Protocol: Direct Reductive Amination

Objective: Synthesis of cis/trans-N-benzyl-2-(4-bromophenyl)cyclobutanamine.

Reagents:

  • Substrate: 2-(4-Bromophenyl)cyclobutan-1-one (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve 2-(4-bromophenyl)cyclobutan-1-one (225 mg, 1.0 mmol) in anhydrous DCE (5 mL).

    • Add benzylamine (120 µL, 1.1 mmol) and acetic acid (57 µL, 1.0 mmol).

    • Critical Insight: Stir at room temperature for 30–60 minutes before adding the reductant. Cyclobutanones are less electrophilic than cyclohexanones due to ring strain effects on the carbonyl bond angle; pre-formation of the iminium species is vital for yield.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (SiO₂). Eluent: Hexane/EtOAc (80:20) + 1% Et₃N.

    • Note: The product will likely be a mixture of cis and trans diastereomers. For biological assays, separation via preparative HPLC is recommended.

Expected Yield: 75–85%

Application B: Regioselective Ring Expansion (Protocol)

Context: Converting the cyclobutane to a cyclopentanone allows for "scaffold hopping." This protocol uses Scandium(III) triflate and trimethylsilyldiazomethane (TMSD) to insert a methylene group. This is superior to traditional diazomethane due to safety and higher regioselectivity.

Protocol: Sc(III)-Catalyzed Homologation

Objective: Synthesis of 2-(4-bromophenyl)cyclopentan-1-one.

Reagents:

  • Substrate: 2-(4-Bromophenyl)cyclobutan-1-one (1.0 equiv)

  • Reagent: TMSD (2.0 M in hexanes, 1.2 equiv)

  • Catalyst: Sc(OTf)₃ (10 mol%)

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Flame-dry a Schlenk flask. Add Sc(OTf)₃ (49 mg, 0.1 mmol) and vacuum-purge/backfill with Argon (3 cycles).

    • Add anhydrous DCM (4 mL).

  • Substrate Addition:

    • Add the cyclobutanone (225 mg, 1.0 mmol) dissolved in DCM (1 mL).

    • Cool the solution to -78°C. Temperature control is critical to prevent multiple insertions (forming cyclohexanones).

  • Diazo Addition:

    • Add TMSD (0.6 mL, 1.2 mmol) dropwise over 10 minutes.

    • Safety Note: TMSD is toxic. Use a dedicated fume hood and quench all glassware with dilute acetic acid before cleaning.

  • Reaction & Hydrolysis:

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • The intermediate is an enol silane.[1] To reveal the ketone, add 1N HCl (2 mL) and stir vigorously for 30 minutes at room temperature.

  • Isolation:

    • Extract with DCM, wash with brine, dry, and concentrate.

    • Purify via column chromatography.

Mechanism & Causality: The Sc(III) Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity. The diazo carbon attacks the carbonyl. The subsequent 1,2-migration is dictated by electronic stabilization; the bond connected to the aryl group migrates preferentially, retaining the 2-aryl substitution pattern in the expanded ring.

Comparative Data: Reactivity Benchmarks

The following table summarizes the reactivity of 2-(4-bromophenyl)cyclobutan-1-one compared to its non-brominated and cyclohexanone analogs.

Parameter2-(4-Br-Ph)-Cyclobutanone2-Ph-Cyclobutanone2-(4-Br-Ph)-Cyclohexanone
Ring Strain (kcal/mol) ~26.3~26.3~0.1
Reductive Amination Rate Medium (Steric bulk of Br)FastSlow ( conformational flipping)
Ring Expansion Regioselectivity >10:1 (Migration of aryl-C)>10:1N/A (Different mechanism)
Suzuki Coupling Efficiency High (Activated Aryl-Br)N/AHigh

References

  • Dabrowski, J. A., et al. (2010). "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane."[1] Organic Letters, 12(16), 3598–3601.

  • BenchChem.

  • Zhang, M., et al. (2021). "Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones."[2] ResearchGate.

  • Janssen, M. A., et al.

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride Protocol."

Disclaimer: All protocols described involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and engineering controls (fume hoods) are mandatory. The author assumes no liability for experimental outcomes.

Sources

Application

The Art of the Bond: A Technical Guide to Cross-Coupling Reactions of 2-(4-Bromophenyl)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the quest for molecular diversity and complexity is paramount. Strained carbocyclic systems, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for molecular diversity and complexity is paramount. Strained carbocyclic systems, such as the cyclobutane ring, offer a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics and functional materials. When appended with a reactive handle like a bromo-aryl group, the synthetic utility of these building blocks is significantly amplified. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2-(4-Bromophenyl)cyclobutan-1-one, a versatile substrate for the construction of intricate molecular architectures.

As a senior application scientist, this document is crafted not merely as a collection of procedures, but as a technical narrative grounded in mechanistic understanding and practical experience. The protocols herein are designed to be self-validating, with an emphasis on the "why" behind the "how," empowering researchers to not only replicate but also innovate.

Introduction: The Strategic Value of 2-(4-Bromophenyl)cyclobutan-1-one

The 2-(4-Bromophenyl)cyclobutan-1-one scaffold is a compelling starting material for several reasons. The strained four-membered ring can influence molecular conformation and provides a unique steric and electronic environment. The ketone functionality offers a site for further elaboration, while the 4-bromophenyl group is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern C-C and C-N bond formation, allow for the modular and efficient introduction of a wide array of functional groups.[1][2]

This guide will focus on four of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Heck coupling, and the Buchwald-Hartwig amination. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data in a clear, comparative format.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the boronic acid coupling partners.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), where the organic group from the boron is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base R-C≡C-Cu->Ar-Pd(II)-Br(L2) Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH(Ar)-CH2-Pd(II)-Br(L2) Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Ar-CH=CHR Ar-CH=CHR Insertion-Product->Ar-CH=CHR Product Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amine-Complex [Ar-Pd(II)-NHR'R''](L2)+ Ar-Pd(II)-Br(L2)->Amine-Complex Amine Coordination Amido-Complex Ar-Pd(II)-NR'R''(L2) Amine-Complex->Amido-Complex Deprotonation (Base) Amido-Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido-Complex->Ar-NR'R'' Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromophenyl)cyclobutan-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)cyclobutan-1-one. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)cyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate from its reaction byproducts. This guide synthesizes established chemical principles with practical, field-tested advice to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My TLC of the crude reaction mixture shows multiple spots close to my product. What are they likely to be?

Answer: When synthesizing 2-(4-Bromophenyl)cyclobutan-1-one, typically via a Friedel-Crafts acylation or a related cross-coupling reaction, several byproducts can form.[1][2] The most common impurities include:

  • Isomeric Byproducts: The primary byproduct is often the ortho-isomer, 2-(2-Bromophenyl)cyclobutan-1-one.[2] Due to steric hindrance from the bromine atom, the para-product is favored, but the ortho-isomer usually forms in smaller quantities. A meta-isomer is also possible but is generally less common. These isomers will have very similar polarities and, therefore, close Rf values on a TLC plate.

  • Unreacted Starting Materials: Depending on the reaction workup, you may have residual bromobenzene or a derivative of cyclobutanecarboxylic acid.

  • Poly-acylated Products: It is possible for a second cyclobutanone ring to be added to the bromobenzene ring, although this is less likely if the reaction stoichiometry is well-controlled.[3]

Question: I'm struggling to separate the product from an impurity with a very similar Rf value using flash chromatography. What are my options?

Answer: This is a classic challenge, often caused by the presence of the ortho-isomer. Here’s a systematic approach to improve separation:

  • Optimize Your Solvent System: The initial choice for ketones is often a hexane/ethyl acetate mixture.[4][5] To improve the separation of spots with close Rf values, you need to increase the resolution. Try using a less polar solvent system (e.g., decrease the percentage of ethyl acetate). This will cause all compounds to travel more slowly down the column, increasing the distance between them. You can also try substituting dichloromethane for a portion of the hexanes, which can alter the selectivity of the separation.

  • Use a High-Efficiency Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation.[6]

  • Decrease the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use at least a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] For difficult separations, a higher ratio is necessary.

  • Consider Crystallization: If chromatography fails to yield pure material, crystallization can be an excellent alternative. Isomers often have different crystal packing efficiencies. Attempt to crystallize the impure material from a solvent system like heptane or a mixture of ethyl acetate and hexanes.[7]

Question: My purified product appears as a persistent oil after rotary evaporation, even under high vacuum. What's happening?

Answer: This issue typically arises from one of two sources:

  • Residual High-Boiling Point Solvents: Solvents used in the workup or chromatography, such as toluene or ethyl acetate, can sometimes be difficult to remove completely, resulting in an oily product. Try dissolving the oil in a low-boiling point solvent like dichloromethane, and then re-evaporate. This can help to azeotropically remove the more stubborn solvent.

  • The Product's Intrinsic Properties: Some organic compounds have melting points near or slightly above room temperature and can exist as amorphous solids or supercooled liquids (oils). If you are certain no solvent remains, try "scratching" the inside of the flask with a glass rod at the solvent line. This can sometimes initiate crystallization. Alternatively, adding a seed crystal from a previously purified batch, if available, is highly effective.

Question: I attempted to recrystallize my product, but it "oiled out" of the solution instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystallization. To fix this:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, and then add more of the same hot solvent to create a slightly more dilute solution. This lowers the saturation point.

  • Cool More Slowly: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often promotes oiling. Insulating the flask with glass wool can help.

  • Change the Solvent System: If the problem persists, use a solvent system where the product is less soluble. For example, if you are using pure ethyl acetate, try a mixture of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

What is the most reliable method for purifying 2-(4-Bromophenyl)cyclobutan-1-one?

Flash column chromatography is the most versatile and widely recommended method for purifying this compound.[4][8][9] It is highly effective at removing both more and less polar impurities, including the challenging ortho- and meta-isomers that are common byproducts of the synthesis.[2] For material that is already substantially pure (>90%), crystallization can be an efficient final step to achieve high analytical purity.[7]

How do I select the optimal solvent system for flash chromatography?

The process begins with Thin Layer Chromatography (TLC).[4]

  • Test Solvents: Spot your crude mixture on a TLC plate and develop it in a series of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5]

  • Target an Rf Value: The ideal solvent system is one that gives your desired product a Retention Factor (Rf) of approximately 0.2-0.4.[4] This Rf value typically provides the best balance for efficient separation on a column.

  • Check for Separation: Ensure that in the chosen system, there is clear separation between the spot for your product and the spots for major impurities.

What characterization techniques are essential to confirm the identity and purity of my final product?

To ensure you have successfully isolated pure 2-(4-Bromophenyl)cyclobutan-1-one, a combination of spectroscopic methods is necessary:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra will confirm the presence of the cyclobutanone ring and the para-substituted bromophenyl group, and the integration of the proton signals will indicate the purity.[5][8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound, providing further evidence of its identity.[5]

  • Infrared (IR) Spectroscopy: An IR spectrum should show a strong absorption characteristic of a ketone carbonyl (C=O) group, typically around 1780 cm⁻¹ for a cyclobutanone due to ring strain.[10]

Is distillation a viable purification method for this compound?

While distillation is a standard technique for purifying some lower-boiling point cyclobutanones, it is generally not recommended for 2-(4-Bromophenyl)cyclobutan-1-one.[4] The presence of the bromophenyl group significantly increases the compound's boiling point, requiring high temperatures or very high vacuum, which can lead to thermal decomposition. Furthermore, distillation is often ineffective at separating close-boiling isomers like the ortho and para products.

Data Presentation
Table 1: Typical Flash Chromatography Parameters
ParameterRecommended Value/SystemRationale & Explanation
Stationary Phase Silica Gel, 230-400 mesh[6]High-resolution silica provides better separation of closely related isomers.
Mobile Phase Hexanes/Ethyl Acetate (e.g., 9:1 v/v)This system provides good separation for moderately polar ketones. The ratio should be adjusted based on TLC results.[4][5]
Target Product Rf 0.2 - 0.4[4]This range ensures the product does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
Likely Elution Order 1. Unreacted Bromobenzene2. ortho-isomer3. Product (para-isomer) 4. Polar byproductsElution order is based on polarity. The para-isomer is typically slightly less polar than the ortho-isomer.
Experimental Protocols
Detailed Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of crude 2-(4-Bromophenyl)cyclobutan-1-one.

1. Preparation:

  • Select Solvent System: Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Prepare Column: Secure a glass chromatography column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the eluent and pour it into the column.[4] Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (enough to make a free-flowing powder) and evaporate the solvent completely. Carefully add this dry powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of eluent. Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to adsorb fully without disturbing the surface.[4]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand and silica.

  • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.[6]

  • Collect the eluting solvent in a series of numbered test tubes or flasks.

4. Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the purified product.[4]

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-(4-Bromophenyl)cyclobutan-1-one.

Visualization

PurificationWorkflow crude Crude Reaction Mixture tlc TLC Analysis crude->tlc cryst Crystallization crude->cryst If crude >90% pure decision Are spots well-separated? tlc->decision chrom Flash Column Chromatography decision->chrom  Yes reoptimize Re-optimize TLC (New Solvent System) decision->reoptimize  No pure Pure Product (Verify by NMR, MS) chrom->pure cryst->pure reoptimize->tlc

Caption: Decision workflow for purification.

References
  • BenchChem (2025). Purification techniques for 2-methylcyclobutan-1-one (distillation, chromatography). BenchChem.
  • Organic Syntheses Procedure (n.d.). 4 - Organic Syntheses Procedure.
  • Google Patents (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • The Royal Society of Chemistry (n.d.). Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols.
  • Figshare (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-(2-bromophenyl)cyclobutan-1-one. BenchChem.
  • PMC (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one.
  • PMC - NIH (n.d.). Biphenyl Cyclobutenone Photoelectrocyclizations.
  • PMC (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence.
  • International Journal of Pharmaceutical Development & Technology (n.d.). a review on a flash chromatography.
  • BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Course Hero (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • PMC - NIH (n.d.). 3-(4-Bromophenyl)cyclopent-2-en-1-one.
  • Organic Syntheses Procedure (n.d.). cyclobutanone.
  • LibreTexts Chemistry (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

Sources

Optimization

Stereoselectivity issues in 2-substituted cyclobutanone synthesis

Technical Support Center: Stereoselective Synthesis of 2-Substituted Cyclobutanones Case ID: CYCLO-C4-STEREO Status: Open Priority: High (Stereochemical Integrity at Risk) Welcome to the Cyclobutanone Stereocontrol Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 2-Substituted Cyclobutanones

Case ID: CYCLO-C4-STEREO Status: Open Priority: High (Stereochemical Integrity at Risk)

Welcome to the Cyclobutanone Stereocontrol Support Center

You have reached the specialized unit for four-membered ring synthesis. The synthesis of 2-substituted cyclobutanones is deceptively simple. While the ring is small, the stereoelectronic effects governing it are powerful. The most common user report we receive is: "I synthesized the cis-isomer, but after chromatography, I isolated the trans-isomer (or a racemate)."

This guide is structured to troubleshoot the three critical phases where stereochemistry is made or lost: Construction , Functionalization , and Isolation .

Module 1: The "Epimerization Trap" (Post-Synthesis Troubleshooting)

Symptom: Loss of diastereomeric ratio (dr) or enantiomeric excess (ee) during workup or purification.

Root Cause Analysis: Cyclobutanones possess a unique structural vulnerability. The internal bond angle (~90°) forces the carbonyl carbon to adopt significant


 character in the C=O bond, leaving the adjacent C-C bonds with high 

-character. Conversely, the C-H bonds at the

-position (C2) have high

-character, making them significantly more acidic (pKa ~20) than acyclic ketones.

Consequently, 2-substituted cyclobutanones are prone to rapid enolization and epimerization, particularly under basic conditions or on active silica gel.

Diagnostic Diagram: The Epimerization Pathway

Epimerization Cis Cis-2-Substituted (Kinetic Product) Enol Planar Enol Intermediate (Achiral/Planar C2) Cis->Enol Deprotonation (Fast) Enol->Cis Reversible Trans Trans-2-Substituted (Thermodynamic Product) Enol->Trans Reprotonation (Steric Control) Base Base/Silica (Catalyst) Base->Cis

Caption: Thermodynamic equilibration favors the trans-isomer to minimize steric clash between the C2-substituent and the puckered ring system.

Corrective Protocol: The "Buffered Isolation" Workflow

  • Quench: Never use strong bases (NaOH, NaHCO3) if your product is sensitive. Use a phosphate buffer (pH 7.0) or dilute HCl for acidic quenches.

  • Solvent Removal: Avoid high temperatures. Rotovap at <30°C.

  • Chromatography:

    • Pre-treat Silica: Slurry silica in hexanes with 1% Et3N (triethylamine) to neutralize acidic sites, only if your compound is stable to weak base.

    • Alternative: Use neutral alumina or rapid filtration through a short plug of Florisil.

    • Speed: Minimizing residence time on the column is critical.

Module 2: [2+2] Cycloaddition (Construction Phase)

Symptom: Poor diastereoselectivity during the formation of the ring using ketenes and olefins.

Technical Insight: The reaction between a ketene (or keteniminium salt) and an olefin is the "workhorse" method. It proceeds via a


 concerted mechanism. The stereochemistry is determined by the orthogonal approach  of the ketene to the olefin. The largest substituents on both partners will orient away from each other to minimize steric repulsion in the transition state.

Troubleshooting The Dichloroketene Reaction: Context: Reduction of trichloroacetyl chloride with Zn/Cu to generate dichloroketene in situ.

VariableRecommendationScientific Rationale
Zn Activation Critical: Use Zn dust activated with CuSO4 (Zn/Cu couple).Standard Zn dust has an oxide layer that causes slow, heterogeneous ketene generation, leading to oligomerization rather than cycloaddition.
Temperature Maintain 0°C to RT . Do not reflux.High temps promote polymerization of the ketene. Stereoselectivity (dr) often degrades at higher energy states due to loss of torquocontrol.
Addition Rate Slow addition of the acid chloride.Keeps the steady-state concentration of ketene low, favoring reaction with the olefin over ketene dimerization.
Dechlorination Use Zn/HOAc or Bu3SnH (radical).Post-cycloaddition dechlorination must be mild to prevent ring opening.

Step-by-Step Protocol: Activated Zn/Cu Preparation

  • Weigh Zn dust (10 g) and wash rapidly with 3% HCl (20 mL) to remove oxides.

  • Wash with distilled water (3x).

  • Wash with 2% CuSO4 solution (30 mL) until Zn turns black/maroon.

  • Wash with water, then acetone, then dry ether.

  • Vacuum dry immediately and store under Argon. Wet Zn/Cu is a fire hazard and inactive.

Module 3: Ring Expansion (Stereospecific Alternative)

Symptom: [2+2] methods are failing to provide the correct enantiomer.

Solution: Switch to Ring Expansion of Cyclopropylmethanols (Tiffeneau-Demjanov type). This method is superior for stereocontrol because it is stereospecific . The stereochemistry of the starting cyclopropane (which is easily accessed enantioselectively, e.g., via Charette asymmetric cyclopropanation) is transferred directly to the cyclobutanone.

Workflow Visualization:

RingExpansion Substrate Chiral Cyclopropyl Methanol Activation Activation (H+ or Au(I)) Substrate->Activation Migration Bond Migration (Concerted) Activation->Migration C-C bond aligns anti-periplanar to LG Product Chiral 2-Substituted Cyclobutanone Migration->Product Retains Configuration

Caption: The migrating bond must be anti-periplanar to the leaving group, ensuring strict stereochemical transfer.

Protocol Tip (Gold Catalysis): For 1-alkynyl cyclopropanols, use Au(PPh3)Cl (5 mol%) and AgSbF6 (5 mol%) in DCM. This Toste-type expansion is mild and preserves existing stereocenters that might scramble under the harsh acidic conditions of traditional Tiffeneau-Demjanov rearrangements.

Module 4: Pd-Catalyzed C-H Arylation (Advanced Functionalization)

Symptom: Need to install an aryl group at C2 of an existing cyclobutane/cyclobutanone with high enantiocontrol.

Technical Insight: Direct alkylation of cyclobutanone enolates is notoriously difficult due to polyalkylation and ring-opening (O-alkylation vs C-alkylation). The modern solution is Palladium(II)-catalyzed C(sp3)-H activation , pioneered by Yu and others.

Key Requirements:

  • Directing Group (DG): You typically need a strongly coordinating auxiliary (e.g., amide, 2-pyridylisopropyl) or a Transient Directing Group (TDG) like a chiral amino acid ligand if starting from the ketone.

  • Ligand: Mono-N-protected amino acid ligands (MPAA) are crucial for the stereodetermining C-H cleavage step.

Troubleshooting Table:

IssueAdjustment
Low Conversion Add Ag2CO3 or AgOAc as an oxidant to regenerate Pd(II).
Beta-Hydride Elimination This is the killer. Cyclobutanes are prone to ring opening via beta-elimination. Use bulky ligands to accelerate reductive elimination over beta-hydride elimination.
Racemization Ensure the reaction temperature does not exceed 100°C; prolonged heating can epimerize the Pd-intermediate.

Frequently Asked Questions (FAQ)

Q1: Why is my cis-2-benzylcyclobutanone converting to trans upon standing? A: The "puckered" conformation of the cyclobutane ring creates steric clash between 1,2-cis substituents (pseudo-diaxial interactions). The trans isomer is thermodynamically favored.[1] If you need the cis isomer, store it at -20°C and use it immediately in the next step.

Q2: Can I use LDA to alkylate cyclobutanone directly? A: Proceed with extreme caution. While possible, O-alkylation is a major competitor due to ring strain. Furthermore, the resulting enolate is highly reactive. It is often better to use an enamine activation strategy or the C-H activation methods described in Module 4.

Q3: Is the [2+2] cycloaddition concerted or stepwise? A: It is generally considered concerted (


), which explains the high stereoselectivity. However, if you use highly polar solvents or zwitterionic intermediates are stabilized, it can become stepwise, leading to a loss of stereochemistry. Stick to non-polar solvents like diethyl ether or dichloromethane.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[2] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society.[2][3][4] Link

  • Xiao, L.-J., et al. (2020).[5] Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition. Link

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015).[6] Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. Link

  • Danheiser, R. L., et al. (2000). A General Method for the Synthesis of 2-Substituted Cyclobutanones. Organic Syntheses. Link

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Cyclobutyl Substrates

Ticket ID: SUZ-CB-001 Subject: Troubleshooting low conversion and side-reactions in cyclobutyl cross-couplings Assigned Specialist: Senior Application Scientist, Organometallic Division[1] Executive Summary & Triage Coup...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-CB-001 Subject: Troubleshooting low conversion and side-reactions in cyclobutyl cross-couplings Assigned Specialist: Senior Application Scientist, Organometallic Division[1]

Executive Summary & Triage

Coupling cyclobutyl motifs via Suzuki-Miyaura protocols presents a unique "perfect storm" of challenges. Unlike aryl-aryl couplings, cyclobutyl substrates introduce


-hydride elimination  pathways, slow oxidative addition  (due to 

character), and steric puckering of the ring.[1]

To resolve your issue, we must first categorize your reaction based on the role of the cyclobutane. Please identify your scenario below to jump to the relevant protocol.

Triage Decision Matrix

Figure 1: Initial troubleshooting decision tree.

Protocol A: Cyclobutyl Nucleophile (The Molander Route)

Scenario: You are coupling a Cyclobutyl-Boron species with an Aryl/Heteroaryl Halide. Common Failure Mode: Protodeboronation (formation of cyclobutane) or low reactivity.

The Root Cause

Cyclobutyl boronic acids are notoriously unstable. They suffer from rapid protodeboronation under aqueous basic conditions and oxidize easily. Furthermore, transmetallation from a secondary alkyl center is slow.[1]

The Solution: Potassium Organotrifluoroborates

Do not use boronic acids or pinacol esters if possible. Convert to or purchase the Potassium Cyclobutyltrifluoroborate (


) . These salts are air-stable and provide a "slow-release" of the active boronic acid, preventing decomposition.[1]
Optimized Protocol (Molander Conditions)
ComponentRecommendationFunction
Boron Source Potassium Cyclobutyltrifluoroborate (1.05 equiv)Prevents protodeboronation.
Catalyst

(2 mol%)
Precatalyst source.
Ligand RuPhos or XPhos (4 mol%)Crucial. Electron-rich Buchwald ligands facilitate oxidative addition and stabilize the

species.
Base

(3.0 equiv)
Activates the hydrolysis of

to

.
Solvent Toluene /

(10:1 ratio)
Biphasic system is required for

hydrolysis.
Temp 80°C - 100°CHigh temp required for transmetallation energy barrier.

Step-by-Step Workflow:

  • Add Aryl Halide (1.0 mmol),

    
     (1.05 mmol), 
    
    
    
    (4.5 mg), RuPhos (18.7 mg), and
    
    
    (415 mg) to a vial.
  • Seal and purge with Argon for 5 minutes (Oxygen kills this catalytic cycle).

  • Add degassed Toluene (4 mL) and

    
     (0.4 mL) via syringe.
    
  • Heat to 80°C with vigorous stirring (1000 rpm) for 12-24 hours.

Protocol B: Cyclobutyl Electrophile (The Fu Route)

Scenario: You are coupling a Cyclobutyl Halide (Br/I) with an Aryl/Alkyl Boron species. Common Failure Mode:


-Hydride Elimination (formation of cyclobutene) or no reaction.
The Root Cause

Oxidative addition into a


 bond is energetically demanding. Once the Pd inserts, the resulting alkyl-Pd intermediate has 

-hydrogens.[1] Elimination to form the alkene is often faster than the desired transmetallation.
The Solution: Bulky, Electron-Rich Alkylphosphines

You must use ligands that are electron-rich (to speed up oxidative addition) and extremely bulky (to favor reductive elimination over


-hydride elimination).
Optimized Protocol (Gregory Fu Conditions)
ComponentRecommendationFunction
Catalyst

or


will fail here.
Ligand

(Tricyclohexylphosphine) or

The large cone angle prevents

-H elimination.
Ratio Pd:Ligand = 1:1.2 to 1:2Excess ligand can shut down the cycle for these bulky phosphines.
Base

The hydrate water is essential for boronate activation.[2]
Solvent THF or DioxaneStandard ethereal solvents work best.

Step-by-Step Workflow:

  • Glovebox/Schlenk Line Required: These ligands are oxidation-sensitive.

  • Charge vial with

    
     (2 mol%), 
    
    
    
    (2.4 mol%), and
    
    
    (3.0 equiv).
  • Add Cyclobutyl Bromide (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Add dry THF.

  • Stir at Room Temperature first. Only heat to 60°C if conversion is <10% after 4 hours.

Troubleshooting & Diagnostics

Mechanistic Failure Analysis

Understanding why the reaction failed is key to fixing it. Use the diagram below to map your impurity profile to a mechanistic failure.

Figure 2: Correlating observed byproducts to mechanistic failures.

FAQ: Specific Issues

Q: I am observing significant amounts of cyclobutene (alkene).

  • Diagnosis:

    
    -Hydride elimination is outcompeting transmetallation.
    
  • Fix:

    • Switch to a bulkier ligand (e.g., from

      
       to 
      
      
      
      or XPhos). The bulk forces the complex to undergo reductive elimination faster to relieve steric strain.
    • Increase the concentration of the Boron partner to accelerate the transmetallation step.

    • Lower the temperature if possible (elimination has a higher activation energy than transmetallation in some systems).

Q: My cyclobutyl boronic acid degrades before reacting.

  • Diagnosis: Protodeboronation.[3]

  • Fix: Switch to the Potassium Trifluoroborate (

    
    ) salt. If you must use the boronic acid, use a slow-addition protocol (syringe pump addition of the boronic acid over 2 hours).
    

Q: Can I use stereodefined cyclobutanes? Will the stereochemistry be retained?

  • Answer:

    • If Cyclobutane is the Nucleophile (

      
      ):  Generally retention  of configuration is observed (stereospecific transmetallation).
      
    • If Cyclobutane is the Electrophile (Halide): Stereochemistry is often lost or scrambled. The oxidative addition mechanism with bulky phosphines often involves Single Electron Transfer (SET) or radical intermediates, leading to racemization.[1]

Q: I have a cyclobutyl chloride, not bromide.

  • Fix:

    
     may struggle. Switch to Nickel catalysis  (e.g., 
    
    
    
    with diamine ligands) or use a specific Buchwald G3/G4 precatalyst designed for chlorides (e.g., XPhos Pd G4).[1]

References

  • Molander Conditions (Trifluoroborates): Molander, G. A., & Gormisky, P. E. (2008).[1][4] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[4] The Journal of Organic Chemistry, 73(19), 7481–7485.[1] Link

  • Fu Conditions (Alkyl Halides): Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1][2][5][6] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.[1] Link
    
  • Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link

Sources

Optimization

Optimization of reaction conditions for 2-arylcyclobutanone formation

Status: Operational Current Version: 2.4 (Optimized for 2-Aryl Derivatives) Lead Scientist: Senior Application Specialist Introduction: The Stability Paradox Welcome to the technical support center for 2-arylcyclobutanon...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (Optimized for 2-Aryl Derivatives) Lead Scientist: Senior Application Specialist

Introduction: The Stability Paradox

Welcome to the technical support center for 2-arylcyclobutanone synthesis. You are likely here because your reaction failed.

Synthesizing 2-arylcyclobutanones presents a unique "stability paradox." The four-membered ring possesses significant angle strain (~26 kcal/mol), making it prone to ring-opening via nucleophilic attack or thermal decomposition. However, the introduction of an aryl group at the


-position is critical for bioisosteric replacement in drug discovery.

This guide moves beyond standard recipes. We analyze the causality of failure and provide self-validating protocols for the two most robust pathways:

  • De Novo Construction: [2+2] Cycloaddition using Ghosez’s Reagent.

  • Late-Stage Functionalization: Pd-Catalyzed

    
    -Arylation.
    

Module 1: De Novo Synthesis via [2+2] Cycloaddition

The Method: Reaction of an alkene (styrene derivative) with a keteniminium salt generated in situ from an amide and Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine).

Why it works: Unlike ketenes, which are prone to dimerization, keteniminium salts are highly electrophilic and react rapidly with unactivated alkenes, allowing for milder temperature conditions that preserve the cyclobutane ring.

Standard Operating Procedure (SOP-22)
ParameterSpecificationMechanistic Rationale
Reagent Ghosez’s Reagent (1.2 equiv)Generates the reactive keteniminium intermediate from the amide.
Substrate Styrene derivative (1.0 equiv)Provides the aryl group; electron-rich styrenes react faster.
Solvent Dichloromethane (DCM) or MeCNNon-nucleophilic; MeCN stabilizes the ionic intermediate.
Temperature Reflux (40–80 °C)Activation energy is required, but

°C risks polymerization.
Hydrolysis

(post-reaction)
Converts the cyclobutaniminium ion to the ketone.
Troubleshooting Workflow: The "Stalled Reaction"

User Query: "I see the intermediate by NMR, but after workup, I recover starting material or acyclic amides."

Root Cause Analysis: The intermediate formed is a cyclobutaniminium salt , which is stable in anhydrous conditions. If the hydrolysis step is too gentle (low temperature/neutral pH), it reverts to the acyclic amide. If too harsh (strong base), the ring opens.

Corrective Action:

  • Verify Intermediate: Check crude NMR for the disappearance of the alkene protons.

  • Optimized Hydrolysis: Heat the reaction mixture with water/CCl

    
     at reflux for 2-4 hours. The biphasic system protects the ketone as it forms.
    

Module 2: Late-Stage Functionalization (Pd-Catalyzed -Arylation)

The Method: Cross-coupling of an existing cyclobutanone with an aryl halide using a Palladium catalyst and a bulky phosphine ligand.

The Danger Zone: The primary failure mode is Claisen-type ring opening driven by the nucleophilic attack of the enolate on itself or the solvent, relieving ring strain.

The Catalytic Cycle & Failure Points

The following diagram illustrates the competitive landscape between successful arylation and fatal ring opening.

Pd_Cycle Start Pd(0) / Ligand OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMetal Transmetallation (Pd-Enolate Complex) OxAdd->TransMetal Enolate Enolate Formation (Base + Cyclobutanone) Enolate->TransMetal RingOpen FAILURE MODE: Ring Opening / Claisen Enolate->RingOpen Slow Transmetallation or Strong Base RedElim Reductive Elimination (Product Formation) TransMetal->RedElim BetaElim FAILURE MODE: Beta-Hydride Elimination TransMetal->BetaElim Low Steric Bulk RedElim->Start Regeneration

Caption: Figure 1. Pd-Catalytic cycle highlighting the critical branching point at Enolate Formation where ring-opening competes with transmetallation.

Optimized Reaction Conditions (Table 1)
VariableRecommendationTechnical Justification
Catalyst

or

Standard sources of Pd(0)/Pd(II).
Ligand Xantphos or BINAP CRITICAL: Large bite angle ligands favor reductive elimination over

-hydride elimination and stabilize the Pd-enolate.
Base

or

Avoid LiHMDS if possible. Lithium cations can act as Lewis acids, catalyzing ring opening.
Solvent Toluene or DioxaneNon-polar solvents suppress the separation of ion pairs, reducing the "naked" enolate reactivity (preventing self-condensation).
Temperature 80–100 °CHigh temp is needed for reductive elimination, which is the rate-determining step for bulky substrates.

Module 3: Troubleshooting & FAQs

Q1: My yield is <20%, and I see a complex mixture. Is it the catalyst?

Diagnosis: Likely not the catalyst, but the base . Explanation: Strong bases like LDA or LiHMDS generate the enolate quantitatively at -78 °C. However, upon warming to the reaction temperature required for Pd-catalysis, the accumulated enolate concentration is too high, leading to aldol/Claisen condensation before the Pd can intercept it. Solution: Switch to a weaker base like


 or 

. This creates a "steady-state" concentration of enolate, where the enolate is formed and immediately consumed by the Pd-catalyst, keeping the free enolate concentration low.
Q2: I am getting the bis-arylated product (2,2-diaryl). How do I stop at mono-arylation?

Diagnosis: The mono-arylated product is more acidic (and thus more reactive) than the starting material. Solution:

  • Sterics: Use a bulkier ligand (e.g., dtbpf or Q-Phos ). The steric bulk around the Pd center makes it difficult for the already substituted (bulky) product to re-enter the catalytic cycle.

  • Stoichiometry: Use a slight excess of the cyclobutanone (1.2 equiv) relative to the aryl halide.

Q3: The reaction works for phenyl bromide but fails for ortho-substituted aryl halides.

Diagnosis: Steric hindrance at the oxidative addition step. Solution: Switch to a Pd-PEPPSI precatalyst or use a ligand specifically designed for hindered couplings, such as BrettPhos . Increase temperature to 110 °C.

Module 4: Diagnostic Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_No No: Catalyst Inactive CheckSM->SM_No No SM_Yes Yes: SM Consumed CheckSM->SM_Yes Yes CheckProd Is Desired Product formed? Prod_No No Product: Side Reactions CheckProd->Prod_No Complex Mixture Prod_Low Low Yield: Optimization Needed CheckProd->Prod_Low Clean but Low Sol_OxAdd Fix: Change Ligand (Check Oxidative Addition) SM_No->Sol_OxAdd SM_Yes->CheckProd Sol_RingOpen Fix: Lower Base Strength (Ring Opening detected) Prod_No->Sol_RingOpen Sol_Bis Fix: Increase Steric Bulk (Bis-arylation detected) Prod_Low->Sol_Bis

Caption: Figure 2. Step-by-step diagnostic flow for identifying reaction failure modes.

References

  • Palladium-C

    
    -Arylation of Ketones. 
    
    • Source: Kawatsura, M., & Hartwig, J. F. (1999). Journal of the American Chemical Society.
    • Significance: Establishes the foundational mechanism for enol
  • Synthesis of Cyclobutanones via [2+2] Cycloaddition (Ghosez Reagent).

    • Source: Falmagne, J. B., Escudero, J., Taleb-Sahraoui, S., & Ghosez, L. (1988).
    • Significance: Defines the keteniminium salt protocol for practical cyclobutanone synthesis.
  • Palladium-C

    
    -Arylation of Esters and Amides. 
    
    • Source: Culkin, D. A., & Hartwig, J. F. (2003). Accounts of Chemical Research.
    • Significance: Reviews the limitations of strong bases and the necessity of specific ligands for strained rings.
  • Flow Synthesis of Cyclobutanones.

    • Source: Battilocchio, C., et al. (2016).[1] Reaction Chemistry & Engineering.

    • Significance: Modern optimization of the [2+2] cycloaddition using ethylene gas and flow reactors.

Sources

Troubleshooting

Preventing decomposition of 2-(4-Bromophenyl)cyclobutan-1-one

Welcome to the technical support center for 2-(4-Bromophenyl)cyclobutan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to address the inherent stability challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromophenyl)cyclobutan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to address the inherent stability challenges of this versatile synthetic intermediate. Due to its strained four-membered ring and photosensitive bromoaryl moiety, preventing decomposition is critical for achieving reproducible and high-yielding experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale for our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 2-(4-Bromophenyl)cyclobutan-1-one.

Q1: What are the primary drivers of decomposition for 2-(4-Bromophenyl)cyclobutan-1-one?

A: The decomposition of this compound is primarily driven by three factors: ring strain, photochemical instability, and susceptibility to nucleophilic/acid-base catalysis.

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain (approximately 26 kcal/mol).[1][2][3] This inherent strain makes the ring susceptible to opening under thermal, catalytic, or radical-induced conditions to form more stable, linear products.[4][5][6]

  • Photochemical Instability: Aromatic ketones are well-known to undergo photochemical reactions, such as Norrish Type I and Type II pathways, upon exposure to UV light.[7][8] The Norrish Type I reaction involves cleavage of the bond between the carbonyl and an adjacent carbon (α-cleavage), which is particularly efficient for strained cyclic ketones like cyclobutanone.[9] Furthermore, the carbon-bromine bond can be photolytically cleaved, initiating radical side reactions.[10]

  • Chemical Reactivity: The electrophilic carbonyl carbon is a target for nucleophiles, and the α-protons can be abstracted by bases, potentially leading to hydrolysis, enolization, or base-mediated rearrangement reactions.[11][12]

Q2: What are the ideal long-term storage conditions for this compound?

A: To ensure maximum shelf-life and prevent degradation, stringent storage conditions are mandatory. We recommend storing the compound as a solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures.

Scientific Rationale:

  • Low Temperature (-20°C or below): Reduces the kinetic rate of any potential thermal decomposition or self-condensation pathways.[11] A Safety Data Sheet for the compound recommends refrigerated storage at 4°C for solids and as low as -80°C for solutions.[13]

  • Inert Atmosphere (Argon/Nitrogen): Prevents oxidation and reactions with atmospheric moisture.[14][15][16] Many organometallic and sensitive organic compounds require these conditions to prevent rapid degradation.

  • Protection from Light (Amber Vial): Explicitly blocks UV and visible light, which can initiate photochemical degradation via Norrish reactions or C-Br bond cleavage.[7][17]

Q3: How can I visually or analytically detect decomposition in my sample?

A: Visual inspection can be a first indicator, but analytical confirmation is essential.

  • Visual Cues: A pure sample of 2-(4-Bromophenyl)cyclobutan-1-one should be a white to off-white solid.[18] Any discoloration, particularly turning yellow or brown, suggests the formation of chromophoric impurities and likely decomposition or polymerization.[11]

  • Analytical Detection:

    • TLC: The appearance of new spots, especially near the baseline (polar impurities) or streaking, indicates degradation.

    • NMR Spectroscopy: The presence of new peaks, particularly in the aldehydic region (~9-10 ppm) or vinylic region (~5-7 ppm), can suggest ring-opening products. A broadening of signals may indicate polymerization.

    • LC-MS: This is the most sensitive method. The appearance of new peaks in the chromatogram, especially those with mass corresponding to hydrolysis (M+18), debromination (M-79/81), or solvent adducts, confirms decomposition.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems encountered during experimental work.

Problem 1: My reaction yield is low and/or inconsistent, and TLC analysis shows multiple byproducts.
  • Potential Cause 1: Starting Material Degradation. The compound may have degraded during storage or handling prior to the reaction.

    • Recommended Action: Always verify the purity of the starting material by LC-MS or ¹H NMR before use. If impurities are detected, re-purify the compound by column chromatography or recrystallization. Prepare solutions of the ketone immediately before they are needed for a reaction.[11]

  • Potential Cause 2: Photochemical Decomposition. Ambient laboratory lighting, especially if near a window, can be sufficient to initiate photochemical side reactions over the course of a long experiment.

    • Recommended Action: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered and the light turned off. This is a standard practice for photosensitive reactions.[19]

  • Potential Cause 3: Incompatible Solvents or Reagents. Protic solvents (e.g., methanol, water) or trace amounts of acid/base can catalyze decomposition pathways.

    • Recommended Action: Use freshly distilled or commercially available anhydrous solvents.[11] If an acid or base is part of the reaction, consider adding it at a low temperature (e.g., 0°C or -78°C) to control its reactivity. If possible, use non-nucleophilic bases.

Problem 2: I observe a significant byproduct with a mass corresponding to the loss of the bromo group (M-79 or M-81).
  • Potential Cause: Reductive Debromination or Radical Reaction. Certain reagents, particularly transition metals (e.g., Palladium, Copper) used in catalysis, or radical initiators can cause cleavage of the C-Br bond.[20] This can also occur under photolytic conditions.[21]

    • Recommended Action:

      • Screen Catalysts/Reagents: If using metal catalysis, screen different ligands or metals that are less prone to oxidative addition into aryl halides.

      • Add Radical Inhibitors: In reactions where radical pathways are suspected but undesired, the addition of a radical scavenger like BHT (butylated hydroxytoluene) may suppress this side reaction.

      • Exclude Light: As C-Br bond cleavage can be light-induced, ensure the reaction is protected from light.[10]

Problem 3: My NMR spectrum shows complex signals in the aliphatic region and a decrease in the aromatic signals, suggesting polymerization.
  • Potential Cause: Self-Condensation or Polymerization. This can be initiated by heat, light, or trace impurities (acid/base).[11] The strained ring system can be susceptible to uncontrolled oligomerization.

    • Recommended Action:

      • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized heating.

      • High Purity Materials: Ensure all reagents and solvents are of high purity to avoid catalytic initiation by unknown impurities.

      • Dilution: Running reactions at a lower concentration can sometimes disfavor intermolecular polymerization pathways.

Data & Protocols
Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionScientific Rationale
Temperature Solid: ≤ 4°CSlows kinetic decomposition pathways.[13]
In Solution: -20°C to -80°CSignificantly reduces reactivity and degradation in solution.[13]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.[14][22]
Light Protect from Light (Amber Vial/Foil)Blocks UV/visible photons, preventing Norrish reactions and C-Br bond cleavage.[7][17]
pH Avoid Strong Acids/BasesThe cyclobutanone ring can be opened under harsh acidic or basic conditions.[12][23]
Table 2: Solvent Compatibility Guide
Solvent ClassExamplesCompatibilityRationale & Notes
Aprotic, Non-polar Toluene, Hexanes, DichloromethaneRecommended Generally inert and will not participate in hydrolysis. Ensure solvents are anhydrous.
Aprotic, Polar THF, Diethyl Ether, AcetonitrileUse with Caution Good compatibility, but must be rigorously dried. Older THF can contain peroxides, which can initiate radical reactions.
Protic Methanol, Ethanol, WaterAvoid Can act as nucleophiles, leading to ketal formation or solvolysis. Water leads to hydrolysis.[11]
Basic (Amine) Triethylamine, PyridineAvoid for Storage Can catalyze enolization, aldol-type reactions, or ring-opening. Use only as a reagent when required, preferably at low temperatures.
Visualized Workflows and Mechanisms
Diagram 1: Primary Decomposition Pathways

This diagram illustrates the main degradation routes for 2-(4-Bromophenyl)cyclobutan-1-one, highlighting the role of light, heat, and chemical reagents.

cluster_start Starting Material cluster_pathways Degradation Triggers cluster_products Decomposition Products start 2-(4-Bromophenyl)cyclobutan-1-one light UV/Visible Light (Photolysis) start->light hv heat Heat (Thermolysis) start->heat Δ reagents Acid / Base / H₂O (Catalysis/Hydrolysis) start->reagents norrish Norrish Type I Products (Acyl-Alkyl Biradical Intermediate) light->norrish α-cleavage debrom Debrominated Species light->debrom C-Br cleavage ring_open Ring-Opened Products (e.g., γ-bromobutyrophenone derivatives) heat->ring_open Strain release reagents->ring_open Base-catalyzed hydrolysis Hydrolysis Product (Ring-opened carboxylic acid) reagents->hydrolysis Nucleophilic attack

Caption: Key decomposition pathways for 2-(4-Bromophenyl)cyclobutan-1-one.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose the root cause of poor reaction outcomes.

start Problem: Low Reaction Yield check_sm 1. Analyze Purity of Starting Material (SM) (LC-MS, NMR) start->check_sm is_pure Is SM >98% Pure? check_sm->is_pure purify Action: Re-purify SM (Column/Recrystallization) is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_sm light Was reaction protected from light? check_conditions->light protect Action: Wrap flask in foil light->protect No atmosphere Was an inert atmosphere used? light->atmosphere Yes protect->atmosphere use_inert Action: Use Ar/N₂ balloon or Schlenk line technique atmosphere->use_inert No solvent Were anhydrous solvents used? atmosphere->solvent Yes use_inert->solvent dry_solvent Action: Use freshly opened or distilled solvents solvent->dry_solvent No end Re-run experiment with optimized conditions solvent->end Yes dry_solvent->end

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Weighing

This protocol minimizes exposure to atmospheric oxygen, moisture, and light.

Materials:

  • 2-(4-Bromophenyl)cyclobutan-1-one in an amber vial

  • Nitrogen or Argon gas line with a bubbler

  • Dry glassware (oven-dried overnight at 120°C)

  • Syringes and needles (oven-dried)

  • Rubber septa

Methodology:

  • Inert Atmosphere: Assemble your reaction flask and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[22]

  • Purge Vial: Carefully pierce the septum of the storage vial with a needle connected to the inert gas line and a second needle to act as an outlet. Gently flush the headspace for 1-2 minutes to create an inert atmosphere.

  • Weighing (by difference): If weighing the solid directly, do so quickly and minimize air exposure. For the highest precision and safety, weigh the sealed vial before and after removing the material under an inert gas flow into a receiving flask.

  • Solution Preparation: If making a stock solution, add anhydrous solvent to your pre-weighed solid in the reaction flask under a positive pressure of inert gas.

  • Sealing: Ensure all vessels are securely sealed with septa and Parafilm (if necessary) for the duration of the experiment.

Protocol 2: Forced Degradation Study for Analytical Method Development

This protocol is designed to intentionally generate degradants to aid in their identification and to validate the stability-indicating capability of an analytical method (e.g., HPLC/LC-MS).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Bromophenyl)cyclobutan-1-one at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours.[11] Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours. Dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) or a UV lamp (e.g., 365 nm) for 24 hours.[11][19]

  • Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 24 hours. Cool and dilute for analysis.

  • Analysis: Analyze all samples, including an untreated control, by LC-MS to identify the retention times and mass of any new impurities formed under each stress condition.

References
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • Chemical Communications (RSC Publishing). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, November 23). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. DOI:10.1039/D3OB01762A.
  • MedchemExpress.com. (2025, April 29).
  • Bentham Science.
  • Xu, L.-W. et al. (2019, January 14). Enantioselective Intramolecular Ring Opening of Cyclobutanones. Angew. Chem. Int. Ed. 2019, 58, 897.
  • Safety D
  • Sigma-Aldrich. (2025, April 28).
  • Santa Cruz Biotechnology. (2022, January 10).
  • Fisher Scientific. (2025, December 18).
  • Wikipedia. Norrish reaction.
  • Photochemistry of Carbonyl Compounds.
  • Benchchem. Technical Support Center: Managing α-Chloro Ketone Stability.
  • The Journal of Organic Chemistry - ACS Publications. (2022, October 5). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects.
  • RSC Publishing.
  • PubMed. (2014, February 17). Reversible single-crystal-to-single-crystal photochemical formation and thermal cleavage of a cyclobutane ring.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • DuEPublico.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • SciSpace. (2021, September 18).
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021, May 31).
  • PubMed. (2020, April 1).
  • ResearchGate. (2025, August 7). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Request PDF.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • PMC. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • ResearchGate. (2025, August 7). (PDF)
  • Wikipedia. Ring strain.
  • PMC. (2016, September 13).
  • Fisher Scientific. (2021, May 15).
  • PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PMC - NIH. 3-(4-Bromophenyl)cyclopent-2-en-1-one.
  • Chemical Reviews - ACS Publications. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Chemistry LibreTexts. (2024, September 22). 4.3: Stability of Cycloalkanes - Ring Strain.
  • PMC. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis).
  • Green Chemistry (RSC Publishing). Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 8).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 2-Arylcyclobutanones

This guide provides an in-depth technical comparison of synthetic routes to 2-arylcyclobutanones , a structural motif increasingly valued in medicinal chemistry for its ability to rigidly orient aryl substituents and ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-arylcyclobutanones , a structural motif increasingly valued in medicinal chemistry for its ability to rigidly orient aryl substituents and serve as a versatile intermediate for ring-expansion (e.g., to


-lactones or cyclopentanones).

Unlike 3-arylcyclobutanones, which are readily accessible via thermal [2+2] cycloaddition of ketenes and alkenes, the 2-aryl regioisomer requires specific strategies to overcome thermodynamic and regiochemical challenges. This guide focuses on the two most robust, field-proven methodologies: Palladium-Catalyzed


-Arylation  and Acid-Catalyzed Ring Expansion (Semipinacol) .

Executive Summary & Strategic Selection

The synthesis of 2-arylcyclobutanones presents a unique regiochemical challenge. Classical [2+2] cycloadditions between ketenes and styrenes predominantly yield the 3-aryl isomer due to electronic polarization. Therefore, researchers must rely on direct functionalization of the strained ring or skeletal rearrangement.

FeatureMethod A: Pd-Catalyzed

-Arylation
Method B: Semipinacol Rearrangement
Primary Mechanism Cross-coupling (Buchwald-Hartwig type)1,2-Migration (Carbocationic)
Starting Material Cyclobutanone + Aryl Halide1-Arylcyclopropylmethanol
Key Advantage Convergent & Modular: Rapid library generation from commercial halides.Stereocontrol: Transfers chirality from precursor to the quaternary center.
Key Limitation Bis-arylation: Risk of over-reaction; catalyst cost.Linearity: Requires multi-step synthesis of the cyclopropyl precursor.
Ideal Use Case Late-stage functionalization; SAR exploration.Enantioselective synthesis; Scale-up of a single target.[1]

Method A: Palladium-Catalyzed -Arylation

This method represents the modern "gold standard" for accessing 2-arylcyclobutanones. It utilizes the acidity of the


-protons (

) in the strained ring to form an enolate, which undergoes transmetallation with an aryl-palladium species.
Mechanistic Insight

The reaction follows a catalytic cycle involving oxidative addition, enolate binding, and reductive elimination.

  • Causality of Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos ,

    
     ) is critical. They facilitate the difficult oxidative addition of aryl chlorides and, more importantly, promote the reductive elimination of the sterically crowded quaternary center while preventing 
    
    
    
    -hydride elimination (which would open the ring or form an enone).
  • The "Bis-Arylation" Trap: Cyclobutanones are prone to poly-arylation because the mono-arylated product is often more acidic than the starting material. Controlling the stoichiometry of the base and using sterically demanding ligands helps mitigate this.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-phenylcyclobutanone from cyclobutanone and bromobenzene.

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a Schlenk flask with

    
     (1 mol%) and XPhos  (2 mol%). Add dry Toluene (0.5 M concentration relative to substrate). Stir for 5 mins to generate the active 
    
    
    
    species.
  • Reagent Addition: Add Cyclobutanone (1.0 equiv) and Bromobenzene (1.1 equiv).

  • Base Activation: Add NaOtBu (1.3 equiv) in one portion.

    • Checkpoint: The solution should turn opaque/yellow-orange. If it turns black immediately, catalyst decomposition (Pd black precipitation) has occurred—check solvent dryness.

  • Reaction: Heat to 80°C for 2-4 hours. Monitor by GC-MS.

    • Validation: Look for the disappearance of the aryl bromide. The product peak should appear at a retention time distinct from the bis-arylated byproduct.

  • Workup: Cool to RT, dilute with ether, filter through a silica plug (to remove Pd), and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Visualization: Catalytic Cycle

Pd_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Enolate Pd-Enolate Complex (Transmetallation) OxAdd->Enolate Enolate Capture BaseStep Base (NaOtBu) + Cyclobutanone BaseStep->Enolate Generates Enolate RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Isomerization RedElim->Pd0 Regeneration Product 2-Arylcyclobutanone RedElim->Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of cyclobutanone. Note the critical role of the ligand in stabilizing the Pd-Enolate intermediate.

Method B: Acid-Catalyzed Ring Expansion (Semipinacol)

This route utilizes a Tiffeneau-Demjanov type rearrangement. It is the preferred method when stereochemistry is paramount, as the chirality of the cyclopropyl precursor dictates the configuration of the final cyclobutanone.

Mechanistic Insight

The reaction proceeds via the protonation of a 1-arylcyclopropylmethanol .

  • Driving Force: Relief of ring strain combined with the formation of a stable carbonyl group.

  • Regioselectivity: The migration is strictly 1,2. The bond antiperiplanar to the leaving group (or the bond that best stabilizes the developing cation) migrates. In 1-arylcyclopropylmethanols, the C1-C2 bond of the cyclopropane ring migrates to the exocyclic carbon, expanding the ring to a cyclobutane with the aryl group adjacent to the new carbonyl.

Experimental Protocol

Objective: Synthesis of 2-phenylcyclobutanone from 1-phenylcyclopropanecarboxylic acid (via reduction).

Step 1: Precursor Synthesis (Reduction)

  • Dissolve 1-phenylcyclopropanecarboxylic acid in dry THF.

  • Slowly add LiAlH4 (1.2 equiv) at 0°C. Reflux for 2h.

  • Fieser workup to isolate 1-phenylcyclopropylmethanol .

Step 2: Rearrangement

  • Solvent System: Dissolve the alcohol in

    
    .
    
  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (10 mol%) or

    
     (1.0 equiv) at 0°C.
    
  • Reaction: Stir at 0°C

    
     RT for 1 hour.
    
    • Self-Validating Check: Monitor IR spectroscopy. The disappearance of the broad O-H stretch (

      
      ) and the appearance of the strained carbonyl stretch (
      
      
      
      ) confirms the rearrangement.
  • Quench: Add saturated

    
    . Extract with DCM.
    
Visualization: Rearrangement Pathway

Semipinacol Precursor 1-Arylcyclopropyl- methanol Protonation Oxonium Ion (-OH2+) Precursor->Protonation H+ Transition Transition State (1,2-Bond Migration) Protonation->Transition -H2O Product 2-Arylcyclobutanone Transition->Product Ring Expansion

Figure 2: The 1,2-migration mechanism. The aryl group remains attached to the migrating carbon framework, ensuring the 2-aryl regiochemistry.

Strategic Decision Matrix

When choosing between these routes, use the following logic flow:

DecisionTree Start Start: Need 2-Arylcyclobutanone Chirality Is Enantiopurity Required? Start->Chirality YesChiral Do you have a chiral cyclopropyl precursor? Chirality->YesChiral Yes NoChiral Is the Aryl group commercially available as Ar-Br? Chirality->NoChiral No (Racemic OK) YesChiral->NoChiral No MethodB Method B: Semipinacol Rearrangement YesChiral->MethodB Yes NoChiral->MethodB No (Complex Aryl) MethodA Method A: Pd-Catalyzed Alpha-Arylation NoChiral->MethodA Yes

Figure 3: Decision matrix for selecting the optimal synthetic route.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[2][3] Journal of the American Chemical Society.[2][4] Link
    
  • Hamann, B. C., & Hartwig, J. F. (1997).[4] Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Increases in Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society.[2][4] Link

  • Trost, B. M., & Yasukata, T. (2001).[5] A Catalytic Asymmetric Wagner-Meerwein Shift.[5] Journal of the American Chemical Society.[2][4] Link

  • Krepski, L. R., & Hassner, A. (1978). Cycloadditions. 24. Addition of Dichloroketene to Silyl Enol Ethers. Journal of Organic Chemistry. Link (Note: Cited as a contrasting method yielding 3-substituted products).

Sources

Comparative

Comparative Conformational Dynamics: 2-(4-Bromophenyl)cyclobutan-1-one vs. Homologous Scaffolds

Executive Summary This guide provides a technical analysis of 2-(4-Bromophenyl)cyclobutan-1-one , a strained cyclic ketone valuable as a pharmacophore and cross-coupling intermediate. Unlike the flexible cyclopentanone o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(4-Bromophenyl)cyclobutan-1-one , a strained cyclic ketone valuable as a pharmacophore and cross-coupling intermediate. Unlike the flexible cyclopentanone or the rigid chair-like cyclohexanone, the cyclobutanone ring occupies a unique "puckered" conformational space. This analysis compares its structural dynamics against 5- and 6-membered analogs, offering validated protocols for determining substituent orientation in solution and solid states.

Part 1: The Conformational Landscape

Ring Puckering and Strain

The cyclobutanone ring is not planar. To relieve torsional strain caused by eclipsed methylene hydrogens and angle strain (Baeyer strain), the ring adopts a puckered (butterfly) conformation. The puckering angle (


) typically ranges between 20° and 35°  depending on the substituent [1].

In 2-(4-Bromophenyl)cyclobutan-1-one , the C2-carbon bears a bulky 4-bromophenyl group. The conformational equilibrium is defined by the interconversion between two puckered conformers:

  • Pseudo-Equatorial: The aryl group projects outward, minimizing 1,3-diaxial-like steric repulsions.

  • Pseudo-Axial: The aryl group projects perpendicular to the ring average plane.

Thermodynamic Preference: Due to the significant steric bulk of the bromophenyl group, the pseudo-equatorial conformer is strongly favored (>95% population) at room temperature. The barrier to ring inversion (passing through a planar transition state) is relatively low (~1.5–2.5 kcal/mol), making the molecule fluxional on the NMR time scale at ambient temperatures, though the weighted average heavily biases the equatorial form [2].

Electronic Effects of the 4-Bromo Substituent

While sterics dominate, the carbonyl dipole exerts an electronic influence. The


-aryl group can align to maximize orbital overlap with the carbonyl 

system. However, in the 4-bromo derivative, the electron-withdrawing nature of the bromine (via induction) and the phenyl ring slightly increases the acidity of the

-proton, but does not override the steric preference for the equatorial position.
Visualization: Energy Landscape

The following diagram illustrates the potential energy surface governing the ring inversion.

EnergyLandscape Fig 1. Conformational Energy Profile of 2-Arylcyclobutanones PseudoEq Pseudo-Equatorial (Global Minimum) PlanarTS Planar Transition State (High Energy Barrier) PseudoEq->PlanarTS Ring Inversion ~2.0 kcal/mol PlanarTS->PseudoEq PseudoAx Pseudo-Axial (Local Minimum) PlanarTS->PseudoAx Steric Clash PseudoAx->PlanarTS

Part 2: Comparative Performance Matrix

The following table contrasts 2-(4-Bromophenyl)cyclobutan-1-one with its 5- and 6-membered homologs. This comparison is critical for medicinal chemists selecting a scaffold for spatial projection of the aryl halide "warhead."

FeatureCyclobutanone (4-Ring) Cyclopentanone (5-Ring) Cyclohexanone (6-Ring)
Dominant Conformation Puckered (Butterfly)Envelope / Half-ChairChair
Substituent Preference Pseudo-Equatorial (Strong)Pseudo-Equatorial (Moderate)Equatorial (Very Strong, A-value dependent)
Ring Strain (kcal/mol) ~26.5 (High Reactivity)~6.2 (Flexible)~0.1 (Stable)
Inversion Barrier Low (~1.5 kcal/mol)Very Low (Pseudorotation)High (~10 kcal/mol)
Vector Projection Rigid, defined exit vectorFlexible, "wobbly" vectorHighly defined, static vector
Synthetic Utility Ring expansion, PhotochemistryAldol condensationGeneral functionalization

Key Insight: The cyclobutanone scaffold offers a unique balance: it provides a rigid exit vector for the bromophenyl group (like cyclohexanone) but retains high chemical reactivity (unlike cyclohexanone) for subsequent ring-opening or expansion reactions [3].

Part 3: Experimental Validation Protocols

To confirm the conformation of your specific lot of 2-(4-Bromophenyl)cyclobutan-1-one, use the following self-validating workflows.

Protocol A: Solution State Analysis (¹H NMR)

Objective: Determine the puckering angle via vicinal coupling constants (


).
Principle:  The Karplus equation relates the dihedral angle (

) to the coupling constant (

). In a puckered ring, cis and trans couplings differ significantly.

Workflow:

  • Sample Prep: Dissolve 10 mg in CDCl₃ (or C₆D₆ to resolve overlaps).

  • Acquisition: Acquire ¹H NMR (min 400 MHz). Focus on the C2-H (benzylic) and C3-H protons.

  • Analysis:

    • Identify the triplet/multiplet of the C2 proton.

    • Measure

      
       (C2-H to C3-H_cis) and 
      
      
      
      (C2-H to C3-H_trans).
    • Validation Criteria:

      • If Pseudo-Equatorial (Aryl) :

        
         (anti-periplanar relationship).
        
      • If Pseudo-Axial (Aryl) :

        
         (gauche relationship).
        
    • Note: The 4-Bromophenyl group locks the conformation; you should observe the large trans coupling [4].

Protocol B: Solid State Analysis (X-Ray Crystallography)

Objective: Define the absolute ground-state geometry and intermolecular packing (Br...O interactions).

Workflow:

  • Crystallization: Dissolve compound in minimal hot hexane/EtOAc (9:1). Allow slow evaporation at 4°C. The 4-Br substituent facilitates crystallization via heavy-atom effect.

  • Diffraction: Collect data at 100K to minimize thermal motion.

  • Refinement: Solve structure.

  • Validation:

    • Measure the C2-C1-C4-C3 torsion angle (Puckering angle).

    • Check for Br...O halogen bonding between molecules, which often stabilizes specific crystal packing modes.

Visualization: Validation Workflow

ValidationWorkflow Fig 2. Integrated Analytical Workflow for Conformational Assignment cluster_NMR Solution Phase (Dynamic) cluster_Xray Solid State (Static) Start Start: 2-(4-Bromophenyl) cyclobutan-1-one NMR 1H NMR (CDCl3) Start->NMR Crystal Slow Evap (Hexane/EtOAc) Start->Crystal Coupling Measure 3J(H2-H3) NMR->Coupling Decision J_trans > 9 Hz? Coupling->Decision Decision->NMR No (Re-evaluate/Low Temp) ResultEq Conformer: Pseudo-Equatorial Decision->ResultEq Yes XRD X-Ray Diffraction Crystal->XRD Pucker Measure Torsion Angle XRD->Pucker

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Raza, G. H., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Journal of Solution Chemistry, 29, 1071–1083. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(4-Bromophenyl)cyclobutan-1-one

Executive Summary & Chemical Profile This guide provides a validated protocol for the disposal of 2-(4-Bromophenyl)cyclobutan-1-one . Unlike standard organic waste, this compound presents a dual-hazard profile due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a validated protocol for the disposal of 2-(4-Bromophenyl)cyclobutan-1-one . Unlike standard organic waste, this compound presents a dual-hazard profile due to the ring strain inherent in the cyclobutanone moiety (~26 kcal/mol) and the organohalogen content.

Improper disposal in general organic waste streams can lead to regulatory non-compliance (RCRA) and potential safety incidents if the strained ring undergoes uncontrolled ring-opening reactions in the presence of strong nucleophiles or bases often found in commingled waste drums.

Chemical Hazard Data Table
PropertySpecification / Hazard Implication
Chemical Structure Cyclobutanone ring with 4-bromophenyl substitution.
Primary Hazard Strained Ring Reactivity: Susceptible to exothermic ring-opening via nucleophilic attack.
Secondary Hazard Halogenated Waste: Combustion generates HBr; requires specialized incineration.
Physical State Typically Solid or Viscous Oil (depending on purity/temperature).
RCRA Status Non-listed (Not P or U list), but likely Characteristic Waste (Toxic/Reactive).
Incompatibility Strong oxidizers, Strong bases (OH-, alkoxides), Reducing agents.[1]

Waste Stream Classification Logic

Before initiating disposal, you must categorize the material correctly to prevent downstream rejection by waste handlers.

Critical Decision: Halogenated vs. Non-Halogenated

Because this molecule contains a bromine atom, it must be classified as Halogenated Organic Waste .

  • Why? Incineration of halogenated compounds requires scrubbers to neutralize acidic gases (HBr, Br2). Mixing this with non-halogenated fuel-blending waste streams is a critical violation that can damage incinerator infrastructure and violate EPA permits.

Diagram 1: Waste Classification Decision Tree

WasteClassification Start Start: Identify Waste Composition IsPure Is the material pure 2-(4-Bromophenyl)cyclobutan-1-one? Start->IsPure IsSolution Is it dissolved in solvent? IsPure->IsSolution No (Mixture) SolidWaste Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) IsPure->SolidWaste Yes (Solid/Oil) SolventType Identify Solvent Type IsSolution->SolventType HaloLiquid Stream B: Halogenated Liquid Waste (Tag: Flammable, Toxic, Halogenated) SolventType->HaloLiquid Halogenated Solvent (e.g., DCM, Chloroform) NonHaloLiquid Stream C: Mixed Liquid Waste (MUST LABEL AS HALOGENATED) SolventType->NonHaloLiquid Non-Halogenated Solvent (e.g., Acetone, Ethyl Acetate) NonHaloLiquid->HaloLiquid Re-classify entire container as Halogenated

Figure 1: Decision logic for assigning the correct waste stream. Note that adding even a small amount of brominated compound to a non-halogenated solvent renders the entire container "Halogenated" for disposal purposes.

Pre-Disposal Stabilization Protocol

Scientific Rationale: Cyclobutanones are electrophilic. In a waste drum containing basic residues (e.g., amines, hydroxide), the ring can open, releasing strain energy. While 2-(4-Bromophenyl)cyclobutan-1-one is relatively stable, the safest protocol prevents accidental activation.

Step 1: Quenching (Only if Reactive Reagents Present)

If the material is part of a crude reaction mixture containing unreacted reagents (e.g., Lithium diisopropylamide (LDA) or Peracids):

  • Cool the mixture to 0°C.

  • Quench carefully with saturated aqueous Ammonium Chloride (

    
    ) or Sodium Thiosulfate (if oxidizers are present).
    
  • Separate phases. The organic layer containing the cyclobutanone is the waste target.

Step 2: pH Check

Ensure the waste is Neutral (pH 6-8) .

  • Why? Acidic conditions can catalyze rearrangements; basic conditions promote ring opening.

  • Action: Wash the organic phase with water/brine if necessary before bottling.

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid/Oil
  • Container Selection: Use a wide-mouth amber glass jar with a Teflon-lined screw cap.

    • Avoid: Metal cans (corrosion risk from potential HBr evolution over time) or low-density polyethylene (potential leaching).

  • Labeling:

    • Primary Name: "2-(4-Bromophenyl)cyclobutan-1-one"[2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • CRITICAL TAG: Write "CONTAINS HALOGENS" prominently.

  • Secondary Containment: Place the sealed jar into a clear plastic bag (Ziploc) to contain any leakage, then place in the solid waste accumulation bin.

Scenario B: Disposal of Solution (Liquid Waste)
  • Segregation: Do NOT pour this into the "General Organic/Non-Halogenated" carboy.

  • Accumulation: Pour into the Halogenated Waste carboy (typically red tag or specific color code in your lab).

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid waste) or active metals.

  • Log Entry: Immediately log the volume and chemical name on the waste container's accumulation sheet. Waste vendors need to know the bromine content for incineration parameters.

Emergency Response: Spills

If 2-(4-Bromophenyl)cyclobutan-1-one is spilled, the primary risks are dermal absorption (organobromides are often lipophilic) and inhalation of dust/aerosol.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State (Solid vs Liquid) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Cleanup 4. Absorption/Sweep Contain->Cleanup If Liquid: Use Vermiculite/Sand Contain->Cleanup If Solid: Wet Wipe/Damp Sweep Decon 5. Surface Decontamination Cleanup->Decon Solvent Wash (Ethanol/Acetone) Disposal as\nHazardous Waste Disposal as Hazardous Waste Decon->Disposal as\nHazardous Waste

Figure 2: Immediate response workflow for laboratory spills.

Specific Decontamination Steps[1][3][4][5][6][7][8]
  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) and wipe up.

  • Liquids: Absorb with vermiculite or charcoal.

  • Surface Cleaning: Wipe the area with ethanol or isopropanol followed by a soap and water wash. The compound is likely lipophilic and will not clean up well with water alone.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

(Note: While specific SDS data for 2-(4-Bromophenyl)cyclobutan-1-one is proprietary to manufacturers, the protocols above are derived from standard safety handling for halogenated cyclobutanones and RCRA waste compliance guidelines.)

Sources

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